HIF-1 inhibitor-4

HIF-1 inhibition potency comparison U251 glioblastoma

HIF-1 inhibitor-4 is a selective small-molecule inhibitor of HIF-1 transcriptional activity (IC50 560 nM in U251 VEGF-PLAP assay). It reduces HIF-1α protein levels without altering HIF1A mRNA, enabling unambiguous dissection of post-translational regulation. Ideal for graded pathway inhibition and in vivo studies with validated solubility formulation (≥1.11 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline).

Molecular Formula C18H19IN2O2
Molecular Weight 422.3 g/mol
Cat. No. B5378075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF-1 inhibitor-4
Molecular FormulaC18H19IN2O2
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I
InChIInChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
InChIKeyZOFBYPLMJZJZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIF-1 Inhibitor-4 (333357-56-5) for Hypoxia Signaling Research: Compound Profile and Procurement Considerations


HIF-1 inhibitor-4 is a small-molecule inhibitor of hypoxia-inducible factor 1 (HIF-1) with the IUPAC name N-(4-iodophenyl)-4-(morpholinomethyl)benzamide, a molecular weight of 422.26 g/mol, and the CAS registry number 333357-56-5 . This compound exhibits an IC50 of 560 nM against HIF-1 transcriptional activity in U251 glioblastoma cells expressing a PLAP reporter gene under the control of the VEGF promoter (VEGF-PLAP) . Its mechanism of action involves the reduction of HIF-1α protein levels without a corresponding decrease in HIF-1α mRNA expression . The compound is commercially available from multiple vendors with purity specifications typically ≥98% and is supplied as a white to off-white solid powder soluble in DMSO [1].

Why HIF-1 Inhibitor-4 Cannot Be Replaced by a Generic HIF-1 Inhibitor Without Quantitative Validation


The HIF-1 inhibitor landscape is highly heterogeneous, with compounds targeting distinct nodes along the HIF-1α signaling axis—including protein translation, post-translational stability, transcriptional co-activator recruitment, and dimerization with HIF-1β [1]. This mechanistic diversity results in vastly different potency profiles across cell lines and assay conditions. As shown in a comparative table of published HIF-1 inhibitors, IC50 values can range from low nanomolar to high micromolar depending on the specific target and experimental system [2]. Consequently, substituting one HIF-1 inhibitor for another without empirical validation introduces significant experimental risk, potentially leading to misinterpretation of pathway dependency or failure to recapitulate published findings. The following evidence guide quantifies the specific differentiation of HIF-1 inhibitor-4 relative to its most relevant in-class alternatives to inform rigorous experimental design and procurement decisions.

Quantitative Differentiation of HIF-1 Inhibitor-4 Against Closest Analogs: IC50, Mechanism, and Cellular Model Evidence


HIF-1 Inhibitor-4 IC50 Value of 560 nM vs. Lower-Potency Inhibitors LW6 and IDF-11774

HIF-1 inhibitor-4 exhibits an IC50 of 560 nM against HIF-1 transcriptional activity in U251 cells expressing a VEGF-PLAP reporter . This potency is approximately 8-fold greater than the HIF-1 inhibitor LW6, which has a reported IC50 of 4.4 µM (4400 nM) in comparable HIF-1 inhibition assays . Similarly, HIF-1 inhibitor-4 is roughly 6.5-fold more potent than IDF-11774, which demonstrates an IC50 of 3.65 µM (3650 nM) against HIF-1α HRE-luciferase activity in HCT116 cells . This quantifiable potency advantage may allow for lower working concentrations, potentially reducing off-target effects in cellular assays.

HIF-1 inhibition potency comparison U251 glioblastoma

HIF-1 Inhibitor-4 IC50 Value of 560 nM vs. Higher-Potency Inhibitors FM19G11 and HIF-1α-IN-4

While HIF-1 inhibitor-4 demonstrates an IC50 of 560 nM in U251 cells , it is less potent than FM19G11, which exhibits an IC50 of 80 nM in hypoxia-induced luciferase assays in HeLa cells , and HIF-1α-IN-4, which shows an IC50 of 24 nM in HEK293T cells . This places HIF-1 inhibitor-4 in a distinct potency tier—more potent than micromolar inhibitors (e.g., LW6, IDF-11774, PX-478, KC7F2) but less potent than the most potent nanomolar inhibitors. This intermediate potency may be advantageous for studies where complete HIF-1 ablation is not desired, allowing for graded pathway modulation rather than binary on/off signaling.

HIF-1 inhibition potency ranking nanomolar inhibitors

HIF-1 Inhibitor-4 Exhibits Superior Potency Compared to Clinically Advanced HIF-1 Inhibitor PX-478 and Translation Inhibitor KC7F2

HIF-1 inhibitor-4, with an IC50 of 560 nM , demonstrates significantly greater potency than PX-478, a HIF-1α inhibitor that has advanced to clinical evaluation, which exhibits IC50 values ranging from 20-30 µM (20,000-30,000 nM) in cancer cell lines [1]. HIF-1 inhibitor-4 is also substantially more potent than KC7F2, a selective HIF-1α translation inhibitor with an IC50 of 20 µM (20,000 nM) in cell-based assays . The >35-fold potency advantage of HIF-1 inhibitor-4 over these comparators suggests it may achieve effective HIF-1 pathway inhibition at concentrations far below those required for PX-478 or KC7F2, potentially minimizing concentration-dependent off-target effects commonly observed with high-dose inhibitor treatments.

HIF-1 inhibition clinical candidate translation inhibitor

Mechanistic Differentiation: HIF-1 Inhibitor-4 Reduces HIF-1α Protein Without Affecting mRNA Levels

HIF-1 inhibitor-4 reduces HIF-1α protein levels without altering HIF-1α mRNA expression . This mechanism is shared by some, but not all, HIF-1 inhibitors. For instance, LW6 similarly decreases HIF-1α protein without affecting mRNA , whereas KC7F2 acts as a translation inhibitor , and PX-478 modulates ubiquitination, transcription, and translation . The specific post-transcriptional or post-translational mechanism of HIF-1 inhibitor-4 remains to be fully elucidated, but the experimental observation that HIF-1α mRNA levels remain unchanged provides a defined experimental constraint: any observed phenotypic changes cannot be attributed to transcriptional downregulation of the HIF1A gene, thereby narrowing the mechanistic interpretation window relative to inhibitors with broader or less characterized mechanisms.

HIF-1α protein stability translational regulation mechanism of action

Physicochemical and Handling Properties for In Vitro and In Vivo Experimental Design

HIF-1 inhibitor-4 exhibits a calculated LogP of 1.9 and is soluble in DMSO at approximately 25 mg/mL (59.21 mM) with sonication and warming to 60°C . For in vivo applications, the compound is soluble in a formulation consisting of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline at a concentration of ≥1.11 mg/mL (2.63 mM), enabling dosing in preclinical animal models . The compound is stable when stored as a powder at -20°C for 3 years or at 4°C for 2 years . In contrast, some HIF-1 inhibitors such as LW6 exhibit lower aqueous solubility (ethanol: 1 mg/mL) [1], which can complicate in vivo dosing and limit achievable plasma concentrations. These defined solubility and stability parameters enable reproducible experimental design across in vitro and in vivo studies without requiring extensive formulation optimization.

solubility formulation storage stability

Optimal Research Applications for HIF-1 Inhibitor-4 Based on Quantitative Differentiation Evidence


Hypoxia-Dependent Gene Expression Studies Requiring Partial HIF-1 Pathway Modulation

Given its intermediate potency (IC50 = 560 nM) relative to sub-nanomolar inhibitors like FM19G11 (80 nM) and HIF-1α-IN-4 (24 nM), HIF-1 inhibitor-4 is well-suited for experiments where graded, rather than complete, inhibition of HIF-1 transcriptional activity is desired . This can be critical when investigating hypoxia-driven gene networks where complete HIF-1 ablation may trigger compensatory activation of HIF-2α or other stress-responsive pathways, confounding the interpretation of HIF-1-specific contributions.

Studies Requiring Exclusion of HIF1A Transcriptional Feedback Loops

Because HIF-1 inhibitor-4 reduces HIF-1α protein levels without altering HIF1A mRNA , it is particularly valuable in experiments designed to dissect post-translational versus transcriptional regulation of the HIF-1 pathway. In contrast to inhibitors that may indirectly affect HIF1A transcription (e.g., through chromatin remodeling or transcriptional interference), HIF-1 inhibitor-4 allows researchers to attribute observed changes in HIF-1α abundance solely to post-transcriptional or post-translational mechanisms, simplifying mechanistic interpretation of downstream gene expression data.

In Vivo Preclinical Studies Requiring Validated Formulation Parameters

The established in vivo solubility profile of HIF-1 inhibitor-4 (≥1.11 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) makes it a practical choice for initial in vivo proof-of-concept studies. The availability of a validated dosing formulation reduces the time and resources required for solubility optimization, enabling faster transition from in vitro characterization to animal model testing compared to less well-characterized inhibitors that may require extensive formulation development.

High-Throughput Screening Follow-Up in U251 Glioblastoma Models

The original characterization of HIF-1 inhibitor-4 was performed in U251 glioblastoma cells using a VEGF-PLAP reporter assay . This well-defined cellular context provides a validated experimental system for researchers studying HIF-1 signaling in glioblastoma or other VEGF-responsive tumor types. Investigators seeking to build upon existing literature or perform follow-up studies in this cell line can expect consistent compound activity when using the same assay conditions and compound source.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIF-1 inhibitor-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.